3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one
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Overview
Description
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with specific substituents that may influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with acetone in the presence of a suitable catalyst to form the benzodiazepine core .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated benzodiazepines .
Scientific Research Applications
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential interactions with biological targets, such as neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical studies
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Uniqueness
3,3-Dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. Its structure allows for targeted modifications, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
3,3-dimethyl-1-prop-2-enoyl-2,4-dihydro-1,4-benzodiazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-12(17)16-9-14(2,3)15-13(18)10-7-5-6-8-11(10)16/h4-8H,1,9H2,2-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJAOHMRUZEUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2C(=O)N1)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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